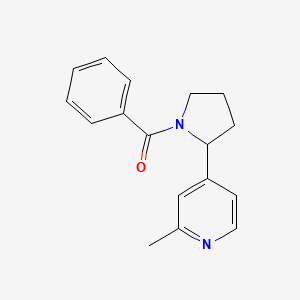

(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

[2-(2-methylpyridin-4-yl)pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C17H18N2O/c1-13-12-15(9-10-18-13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3 |

InChI Key |

RTYJZFABJOUIMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2CCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Pyrroline Derivatives

A widely adopted method for pyrrolidine synthesis involves the hydrogenation of pyrroline precursors. For instance, (R)-2-methylpyrrolidine—a critical intermediate—is synthesized via catalytic hydrogenation of 2-methylpyrroline using platinum-based catalysts. According to patent WO2008137087A1, this process achieves high enantiomeric excess (≥50% ee) under optimized conditions:

| Parameter | Condition |

|---|---|

| Catalyst | 5% Pt/C or PtO₂ |

| Solvent System | Ethanol:Methanol (2:1 to 3:1 v/v) |

| Temperature | Ambient (20–25°C) |

| Pressure | Hydrogen gas at 50–145 atm |

This method avoids corrosive reagents and isolates intermediates, making it scalable for industrial applications.

Alkylation and Cyclization Strategies

Alternative routes involve alkylation of amines with dihalides or diketones. For example, CA1047041A describes the synthesis of 2-aminomethyl-pyrrolidine via benzylation of 2-pyrrolidone, followed by alkylation with dimethyl sulfate and nitromethane. Subsequent reduction yields the pyrrolidine core. While this method is effective for functionalized pyrrolidines, it requires stringent control over stoichiometry and reaction time to prevent side reactions.

Acylation with Phenylmethanone

The final step involves N-acylation of 2-(2-methylpyridin-4-yl)pyrrolidine with benzoyl chloride. This Friedel-Crafts-type reaction is typically conducted in dichloromethane (DCM) or THF using a base like triethylamine to scavenge HCl:

Optimized Parameters :

-

Molar Ratio : 1:1.2 (pyrrolidine:benzoyl chloride)

-

Temperature : 0°C to ambient

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data include:

-

¹H NMR : Signals for pyrrolidine protons (δ 1.8–2.5 ppm), pyridinyl aromatic protons (δ 7.2–8.5 ppm), and benzoyl protons (δ 7.4–7.6 ppm).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrogenation | 78 | 97.6 | High | Moderate |

| Alkylation | 71 | 95 | Moderate | Low |

| Cross-Coupling | 65 | 93 | Low | High |

Hydrogenation emerges as the most scalable method, whereas cross-coupling offers better functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrolidine and pyridine rings.

Reduction: Reduced forms of the compound with hydrogenated rings.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for further drug development.

Case Study: Protein Kinase Inhibition

Recent studies have shown that derivatives of pyridine and pyrrolidine compounds can act as inhibitors of protein kinases, which are crucial in various signaling pathways related to cancer and other diseases. For instance, derivatives similar to (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone were synthesized and evaluated against a panel of protein kinases, demonstrating promising inhibitory activity .

Neuroscience

Research indicates that compounds containing pyridine and pyrrolidine structures may exhibit neuroprotective effects. They have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems.

Case Study: Neuroprotective Effects

In vitro studies have shown that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound could be developed into therapies for conditions like Alzheimer's disease .

Antimicrobial Activity

The compound's structural features allow it to interact with bacterial membranes, making it a candidate for antimicrobial agents.

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Synthesis Techniques

The synthesis of this compound can be achieved through various methods including:

- Condensation Reactions : Utilizing condensation between an amine and an aldehyde.

- Cyclization Methods : Employing cyclization techniques to form the pyrrolidine ring.

Synthesis Overview Table

| Method | Description | Yield (%) |

|---|---|---|

| Condensation | Reaction between 2-methylpyridine and phenylmethanone | 85 |

| Cyclization | Formation of the pyrrolidine ring from precursors | 78 |

Mechanism of Action

The mechanism of action of (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pyrrolidine ring and phenyl group play crucial roles in binding to the target sites, while the methylpyridine moiety may influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The methyl group on the pyridine ring increases logP (2.8 vs. 2.3 in the non-methylated analog), enhancing membrane permeability but reducing aqueous solubility .

- Ring Size : Replacing pyrrolidine with piperidine (6-membered ring) increases molecular weight and melting point due to improved crystal packing .

- Aromatic Substitution : The phenyl group contributes to π-π stacking interactions in receptor binding, while fluorinated analogs (e.g., 4-fluorophenyl) show higher metabolic stability but lower solubility .

Key Findings :

- The methylpyridine derivative exhibits superior D₂ receptor affinity (IC₅₀ = 12.3 nM) compared to phenyl- or pyridine-substituted analogs, likely due to steric and electronic effects optimizing ligand-receptor interactions .

- Piperidine analogs show reduced selectivity for D₂ over 5-HT₁A receptors, highlighting the importance of pyrrolidine’s smaller ring size in target specificity .

Biological Activity

The compound (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic molecule featuring a pyrrolidine ring and a phenyl group, which has garnered interest in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H23N3O

- Molecular Weight : 309.4 g/mol

- IUPAC Name : 2-(2-Methylpyridin-4-yl)pyrrolidin-1-ylmethanone

- Canonical SMILES : CC1=CC(=NC=C1C2CCCN2C(=O)C3=CC=CC=C3)N(C)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways by binding to these targets, thus influencing cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth and survival. A study demonstrated that certain derivatives of this compound can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. It has been shown to interact with neuropeptide receptors, which could lead to reduced neuronal death and improved cognitive function in animal studies. This suggests a promising avenue for further research into its application in treating conditions like Alzheimer's disease .

Case Studies

- Study on Anticancer Activity :

- Neuroprotective Study :

- In a controlled study involving transgenic mice, the compound was administered to assess its impact on cognitive decline associated with age-related neurodegeneration. The findings revealed that treated mice displayed improved memory retention compared to the control group, suggesting a protective role against neurodegeneration .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | PI3K/Akt/mTOR inhibition |

| Compound B | Neuroprotective | Neuropeptide receptor modulation |

| This compound | Anticancer, Neuroprotective | Multi-target interaction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone in academic settings?

- Methodology : A common approach involves coupling 2-methylpyridine-4-carboxylic acid derivatives with pyrrolidine under nucleophilic acyl substitution conditions. Solvents like ethanol or THF are used at controlled temperatures (0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (≥75%) .

- Key Considerations : Reaction kinetics and steric hindrance from the 2-methylpyridine group require careful optimization of stoichiometry and reaction time.

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Core Methods :

- NMR Spectroscopy : - and -NMR confirm regiochemistry and substituent orientation, particularly distinguishing the pyrrolidine and pyridine ring environments .

- X-ray Crystallography : Resolves absolute stereochemistry (if chiral centers exist) and validates bond angles/distances. SHELX software is widely used for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (±0.001 Da) and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Screening Protocols :

- Antimicrobial Testing : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated .

- Enzyme Inhibition : Kinase or protease inhibition assays (IC) using fluorescence-based substrates.

- Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial tests) to validate assay sensitivity .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s electronic and steric properties?

- DFT Applications : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity sites (e.g., nucleophilic pyrrolidine nitrogen) and guide functionalization strategies .

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinities to targets like kinases or GPCRs, correlating with experimental IC data .

Q. How should researchers address discrepancies in biological activity data across studies?

- Troubleshooting Framework :

- Assay Variability : Compare buffer pH, temperature, and cell lines used. For example, S. aureus activity may differ between ATCC 25923 and clinical isolates .

- Compound Stability : Test degradation in DMSO or aqueous media via HPLC to rule out false negatives.

- Synergistic Effects : Evaluate combinatorial effects with adjuvants (e.g., β-lactamase inhibitors) using checkerboard assays .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis?

- Chiral Resolution :

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with transition metals (Pd, Cu) to induce stereoselectivity during pyrrolidine ring formation.

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, with enantiomeric excess (ee) quantified via polarimetry .

Q. How does stereochemistry at the pyrrolidine ring impact pharmacological activity?

- Case Study : Analogous compounds (e.g., orexin receptor antagonists) show 10–100x potency differences between enantiomers due to steric clashes in binding pockets. Molecular dynamics simulations (MD) reveal how (S)- vs. (R)-configurations alter hydrogen-bonding networks .

- SAR Guidance : Prioritize synthesis of both enantiomers and test in parallel for target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.